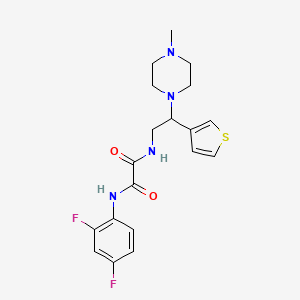

1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

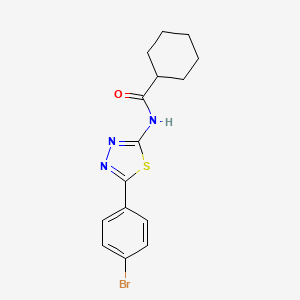

The synthesis of 1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea and related compounds involves multiple steps, including the reaction of 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole with 4-chlorobenzoyl isocyanate, showcasing the complexity and specificity required in creating such molecules. These compounds have shown fungicidal activity and are part of a broader exploration into urea derivatives with significant biological effects (Tan Xiao-hong, 2006).

Molecular Structure Analysis

Structural characterization techniques such as IR, ^1H NMR, MS, and elemental analysis play a crucial role in confirming the molecular structure of synthesized compounds. For example, the structure of 1-(4-chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea was thoroughly characterized using these methods, ensuring the accuracy of the molecular structure and the success of the synthesis process (Tan Xiao-hong, 2006).

Chemical Reactions and Properties

The reactivity and potential biological activity of compounds like this compound are of particular interest. Research on similar molecules has shown that urea derivatives can serve as potent antiproliferative agents, with certain modifications enhancing their biological activity against various cancer cell lines. This underscores the importance of chemical modifications in developing therapeutically relevant compounds (Chuanming Zhang et al., 2019).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in biological systems. While specific data on this compound is limited, analogous compounds have been studied for their crystal structures and bioactivities, providing insights into how structural features affect their physical properties and biological activities (Xin-jian Song et al., 2008).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, is crucial for the development of therapeutically relevant compounds. Studies on similar urea derivatives have demonstrated a range of biological activities, highlighting the importance of chemical structure in determining the potential use of these compounds in medicinal chemistry (Weiwei Li et al., 2019).

Wissenschaftliche Forschungsanwendungen

Cytokinin-like Activity and Plant Growth Regulation

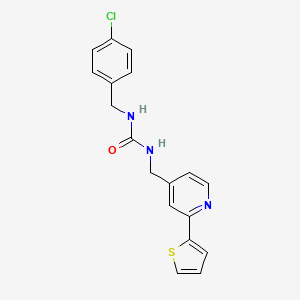

Urea derivatives, including compounds structurally related to 1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea, have demonstrated cytokinin-like activity, which is pivotal in regulating plant growth and development. These substances have been identified as positive regulators of cell division and differentiation in plant biology, often exceeding the activity of natural adenine-based cytokinins. Their structure-activity relationship studies have been instrumental in identifying new urea cytokinins with specific enhancements in adventitious root formation, highlighting their potential in agricultural applications and in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Anticancer Research

Research on urea derivatives has extended into the realm of anticancer agents, where specific structural configurations have shown promise. For instance, the synthesis and in vitro assays of 1-aryl-3-(2-chloroethyl) ureas have explored their cytotoxicity against human adenocarcinoma cells, indicating the potential of such compounds to act as anticancer agents. This research direction suggests that structural analogs of this compound could be developed into therapeutic agents targeting various cancers (Gaudreault et al., 1988).

Corrosion Inhibition

The application of urea derivatives in the field of materials science, particularly in corrosion inhibition, is another area of interest. Mannich bases derived from urea, for instance, have been synthesized and examined as corrosion inhibitors for mild steel surfaces in acidic conditions. These studies have demonstrated that such compounds can significantly increase corrosion resistance, offering valuable insights into the design of new corrosion inhibitors for industrial applications (Jeeva et al., 2015).

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c19-15-5-3-13(4-6-15)11-21-18(23)22-12-14-7-8-20-16(10-14)17-2-1-9-24-17/h1-10H,11-12H2,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHGUPACKJHRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)

![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)

![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)

![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)

![1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2481083.png)